3-Amino-5-nitrobenzohydrazide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Amino-5-nitrobenzohydrazide involves various organic chemistry techniques. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester is achieved through a Fischer esterification reaction, which is a straightforward method that can be performed in an introductory organic chemistry course . Similarly, the synthesis of nitro and amino derivatives of certain dibenzo[c,h][1,6]naphthyridin-6-ones involves the substitution of methoxyl groups with nitro substituents, which is hypothesized to retain biological activity . These methods could potentially be adapted for the synthesis of 3-Amino-5-nitrobenzohydrazide.
Molecular Structure Analysis
The molecular structure of compounds with amino and nitro groups is often characterized by techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure of 5-amino-2-nitrobenzoic acid was determined using X-ray diffraction, revealing a monoclinic space group and the presence of intermolecular hydrogen bonds . These structural features are crucial for understanding the chemical behavior and reactivity of such compounds. The molecular structure of 3-Amino-5-nitrobenzohydrazide would likely exhibit similar characteristics, such as hydrogen bonding and a polarized electronic structure.
Chemical Reactions Analysis
The chemical reactivity of compounds with amino and nitro groups can be complex due to the presence of multiple reactive sites. For instance, the conversion of 5-amino-1-(2-nitroaryl)-1,2,3-triazolines into 1-alkyl-2-aminobenzimidazoles involves a thermal rearrangement followed by nitrogen elimination and reduction of the nitro group . The reactivity of 3-Amino-5-nitrobenzohydrazide would be influenced by the presence of both the amino and nitro groups, which can participate in various chemical reactions, including hydrogen bonding and electron transfer processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 3-Amino-5-nitrobenzohydrazide are influenced by their molecular structure. For example, the presence of hydrogen bonds can affect the melting point, solubility, and crystal packing of the compounds . The nitro group is a strong electron-withdrawing group, which can impact the acidity of adjacent functional groups and the overall stability of the molecule. The amino group, on the other hand, can act as a hydrogen bond donor, affecting the compound's solubility and reactivity . These properties are essential for the practical application of such compounds in various fields.
Scientific Research Applications
Corrosion Inhibition
A study by Al-Baghdadi et al. (2018) explored the corrosion inhibition effectiveness of a compound related to 3-Amino-5-nitrobenzohydrazide, specifically 3-nitro-5-(2-amino-1,3,4-thiadiazolyl)nitrobenzene (NATN), on mild steel in hydrochloric acid media. This compound demonstrated a high corrosion inhibition rate, highlighting its potential as a corrosion inhibitor in acidic environments (Al-Baghdadi et al., 2018).
Synthesis of Stable Isotope-Labeled Derivatives
Delatour et al. (2003) developed a method for preparing carbon-13-labeled derivatives of nitrofuran metabolites, including 3-amino-5-nitrobenzohydrazide derivatives. This method is vital for quantifying trace levels of nitrofuran residues in foods, utilizing techniques like liquid chromatography-tandem mass spectrometry (Delatour et al., 2003).
Chiral Pincer Complex Synthesis
Yang et al. (2011) described the synthesis of chiral 3-(2′-imidazolinyl)anilines, a process involving the conversion of carboxyl and nitro groups in 3-nitrobenzoic acid to chiral imidazoline and amine. This synthesis is critical for creating chiral PCN pincer Pd(II) and Ni(II) complexes with aryl-based aminophosphine–imidazoline ligands, which have applications in asymmetric catalysis (Yang et al., 2011).
Degradation Studies
Gibson and Green (1965) investigated the alkaline and acidic degradation of 3-amino-1,2,3-benzotriazin-4-one, a compound structurally related to 3-Amino-5-nitrobenzohydrazide. Understanding the degradation pathways of such compounds is important for their safe handling and environmental impact assessment (Gibson & Green, 1965).
Formation of DNA Adducts
Herreno-saenz et al. (1993) studied the formation of DNA adducts with 3-nitrobenzo[a]pyrene, a process involving the reaction of N-hydroxy-3-amino derivatives with DNA. This research is significant for understanding the mutagenic and carcinogenic potential of nitro compounds (Herreno-saenz et al., 1993).
Industrial Synthesis Applications
Qun (2010) discussed the industrial applications of 3-aminobenzoic acid, including its use in the synthesis of azo dyes and pharmaceuticals. The study highlights the various production methods and their efficiencies, shedding light on the industrial significance of related compounds like 3-Amino-5-nitrobenzohydrazide (Qun, 2010).
Safety And Hazards
The safety data sheet for 3-Amino-5-nitrobenzohydrazide suggests that personal protective equipment/face protection should be worn, adequate ventilation should be ensured, and dust formation should be avoided .
Relevant Papers There are several papers related to 3-Amino-5-nitrobenzohydrazide. One discusses the synthesis, characterization, and nonlinear optical properties of copper (II) ligand Schiff base complexes derived from 3-Nitrobenzohydrazide . Another paper discusses the design, synthesis, biological evaluation, and molecular docking studies of 4-Nitrobenzohydrazide derivatives as potential anticancer agents .
properties
IUPAC Name |
3-amino-5-nitrobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c8-5-1-4(7(12)10-9)2-6(3-5)11(13)14/h1-3H,8-9H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGOATGNVSQRAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395791 | |
Record name | 3-Amino-5-nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-nitrobenzohydrazide | |
CAS RN |
205652-98-8 | |
Record name | 3-Amino-5-nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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